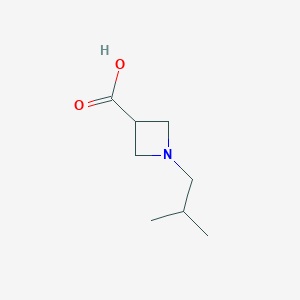![molecular formula C14H21N3O2 B6147692 tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate CAS No. 889948-10-1](/img/no-structure.png)
tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a carbamate derivative, which are often used in organic synthesis and have various applications in fields like medicine and agriculture . Carbamates are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound aren’t available, carbamates are typically synthesized through the reaction of alcohols with isocyanates . Another common method involves the reaction of amines with organic carbonates .Molecular Structure Analysis
The molecular structure of a similar compound, tert-butyl N-[4-(aminomethyl)phenyl]carbamate, has been analyzed using 1H and 13C NMR . The structure of carbamate derivatives can also be confirmed by single crystal X-ray diffraction analysis .Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis, often catalyzed by acids or bases, to yield the corresponding amine and a carbonic acid derivative .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and density would depend on the exact structure of the compound . Carbamates generally have good water solubility due to the presence of polar functional groups .Scientific Research Applications
Crystallography and Polymorphism
A new polymorph of tert-butyl (2-aminophenyl)carbamate was identified using single crystal X-ray diffraction. The compound crystallized in the centrosymmetric, monoclinic space group P 2 1 / n with an asymmetric unit comprising two crystallographically-independent molecules . This new structure was compared to that of the known polymorph with the differences between the two being attributed to a combination of space group symmetry, conformational variation, hydrogen bonding network dimensionality and crystal packing .
Antimicrobial Activity
The compound has been used in the synthesis of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs, which have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Synthesis of N-Boc-protected Anilines
Tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . This is a key step in the synthesis of many biologically active compounds.
Synthesis of Pyrroles
The compound has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important building blocks in organic synthesis and are found in many natural products and pharmaceuticals.
Anticancer and Antiparasitic Activities
Derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Synthesis of Indole Derivatives
The compound has been used in the synthesis of natural prenyl indole derivatives, such as Indiacens A and B . Indole derivatives were found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate involves the reaction of tert-butyl N-(azetidin-3-yl)carbamate with 4-aminophenylboronic acid in the presence of a palladium catalyst.", "Starting Materials": [ "tert-butyl N-(azetidin-3-yl)carbamate", "4-aminophenylboronic acid", "palladium catalyst" ], "Reaction": [ "Dissolve tert-butyl N-(azetidin-3-yl)carbamate and 4-aminophenylboronic acid in a suitable solvent such as ethanol or methanol.", "Add a palladium catalyst such as palladium acetate or palladium on carbon to the reaction mixture.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool and then filter off any solid material.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography or recrystallization to obtain tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate as a white solid." ] } | |
CAS RN |
889948-10-1 |
Product Name |
tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate |
Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B6147709.png)